N-(4-Bromo-2-fluorophenyl)-4,6-dimethylpyrimidine-2-carboxamide
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Overview
Description
N-(4-Bromo-2-fluorophenyl)-4,6-dimethylpyrimidine-2-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, and two methyl groups on the pyrimidine ring
Preparation Methods
The synthesis of N-(4-Bromo-2-fluorophenyl)-4,6-dimethylpyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Pyrimidine Ring Formation: The brominated and fluorinated phenyl derivative is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves cyclization reactions.
Carboxamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(4-Bromo-2-fluorophenyl)-4,6-dimethylpyrimidine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Bromo-2-fluorophenyl)-4,6-dimethylpyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-fluorophenyl)-4,6-dimethylpyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(4-Bromo-2-fluorophenyl)-4,6-dimethylpyrimidine-2-carboxamide can be compared with other similar compounds, such as:
4-Bromo-2-fluorobiphenyl: This compound shares the bromine and fluorine substitution pattern on the phenyl ring but lacks the pyrimidine and carboxamide groups.
N-(4-Fluorophenyl)-2-bromo-benzamide: This compound has a similar structure but differs in the position of the bromine and fluorine atoms and the presence of a benzamide group instead of a pyrimidine ring.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4,6-dimethylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN3O/c1-7-5-8(2)17-12(16-7)13(19)18-11-4-3-9(14)6-10(11)15/h3-6H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXXGXAIUZZAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=C(C=C(C=C2)Br)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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